1-(2-Bromo-6-fluoropyridin-4-YL)ethanone
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Overview
Description
1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-fluoropyridine followed by acylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acylating agent like acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one
- 2-Bromo-1-(2-fluoropyridin-4-yl)ethan-1-one hydrobromide
- 1-(6-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Comparison: 1-(2-Bromo-6-fluoropyridin-4-yl)ethan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
1-(2-Bromo-6-fluoropyridin-4-YL)ethanone is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H5BrFNO and a molar mass of 218.02 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively, along with an ethanone functional group. This specific substitution pattern is crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors in various biochemical pathways, suggesting that this compound may also interact with specific enzymes, modulating their activity.
- Signal Pathway Modulation : Preliminary studies indicate that it may influence signaling pathways, which could lead to therapeutic effects in various diseases.
Potential Therapeutic Applications
Research indicates that compounds structurally related to this compound exhibit promising antimicrobial and anticancer properties. These findings suggest that this compound could be explored for similar applications:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. For instance, studies have shown that certain pyridine derivatives possess significant activity against leukemia and breast cancer cell lines .
- Antimicrobial Properties : Some pyridine derivatives are known for their antimicrobial effects, which could be relevant for developing new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:
These studies highlight the compound's potential in cancer therapy and antiviral applications.
Future Directions
Ongoing research is crucial to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and safety profile of the compound.
- Structural Modifications : To enhance biological activity and selectivity against specific targets.
- Mechanistic Studies : To clarify how the compound interacts with biological molecules at the molecular level.
Properties
IUPAC Name |
1-(2-bromo-6-fluoropyridin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXYHBWZGOGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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